molecular formula C9H9FN4O B11471557 3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 937600-47-0

3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B11471557
CAS No.: 937600-47-0
M. Wt: 208.19 g/mol
InChI Key: GYVVQBNHJRDUKD-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in pharmaceutical and chemical research. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity.

Chemical Reactions Analysis

3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide. In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, it has shown promising results in inhibiting the growth of prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although the precise pathways remain under investigation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against a range of bacterial and fungal pathogens. The structure-activity relationship studies suggest that the fluorine atom plays a crucial role in enhancing its antimicrobial efficacy. This property could be particularly beneficial in developing new antibiotics or antifungal agents .

Anticancer Activity Evaluation

A notable study published in a peer-reviewed journal assessed the anticancer activity of this compound against multiple cancer cell lines using standardized protocols from the National Cancer Institute (NCI). The results indicated varying degrees of growth inhibition across different cell lines, with some compounds achieving over 60% inhibition at specific concentrations .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)% Inhibition
PC31564
K5622050
HeLa1855
A5492540

Antimicrobial Efficacy

Another study explored the antimicrobial properties of this compound against various pathogens, revealing effective inhibition rates comparable to established antimicrobial agents.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (µg/mL)% Inhibition
Staphylococcus aureus3285
Escherichia coli1690
Candida albicans6475

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

Biological Activity

3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3OC_9H_8FN_3O. The presence of a fluorine atom in the structure is significant as it can influence the compound's biological activity and pharmacokinetics.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have documented the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, derivatives have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The imidazo[1,2-a]pyridine scaffold has been linked to anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated against various cancer cell lines. The IC50 values demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : It has been observed that certain derivatives promote programmed cell death in cancer cells through intrinsic apoptotic pathways.
  • Interference with DNA Synthesis : Some studies suggest that this compound may interfere with DNA replication and repair mechanisms, leading to cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives including this compound against Staphylococcus aureus. The results showed an ID50 value indicating potent antibacterial activity.

CompoundID50 (M)
This compound9×1089\times 10^{-8}
Control (Standard Antibiotic)5×1085\times 10^{-8}

Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxic effects.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Properties

CAS No.

937600-47-0

Molecular Formula

C9H9FN4O

Molecular Weight

208.19 g/mol

IUPAC Name

3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

InChI

InChI=1S/C9H9FN4O/c1-5-3-2-4-6-12-7(9(15)13-11)8(10)14(5)6/h2-4H,11H2,1H3,(H,13,15)

InChI Key

GYVVQBNHJRDUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)F)C(=O)NN

Origin of Product

United States

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